molecular formula C9H10N4O5 B12000510 N'-(2,4-dinitrophenyl)propanohydrazide CAS No. 6561-63-3

N'-(2,4-dinitrophenyl)propanohydrazide

Cat. No.: B12000510
CAS No.: 6561-63-3
M. Wt: 254.20 g/mol
InChI Key: WHZKXONNRZZZSH-UHFFFAOYSA-N
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Description

N'-(2,4-Dinitrophenyl)propanohydrazide is a hydrazide derivative featuring a propanoyl hydrazine group attached to the 2,4-dinitrophenyl moiety. The 2,4-dinitrophenyl group is a strong electron-withdrawing substituent, conferring high electrophilicity to the compound, which is critical in reactions involving nucleophilic attack or coordination with biological targets . This compound is structurally analogous to other 2,4-dinitrophenyl hydrazides but differs in the hydrazide chain length and substituents, which influence its physicochemical properties, reactivity, and biological activity. It is commonly synthesized via condensation of 2,4-dinitrophenyl hydrazine with propanoic acid derivatives under acidic conditions .

Properties

CAS No.

6561-63-3

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

N'-(2,4-dinitrophenyl)propanehydrazide

InChI

InChI=1S/C9H10N4O5/c1-2-9(14)11-10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,10H,2H2,1H3,(H,11,14)

InChI Key

WHZKXONNRZZZSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2,4-Dinitrophenyl)propanohydrazide can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with propionic acid or its derivatives. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dinitrophenyl)propanohydrazide are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dinitrophenyl)propanohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-(2,4-Dinitrophenyl)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4-Dinitrophenyl)propanohydrazide involves its interaction with carbonyl groups in target molecules. The hydrazide group forms a hydrazone linkage with the carbonyl group, resulting in the formation of a stable complex. This interaction is crucial in its application as a reagent for detecting carbonyl compounds .

Comparison with Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of 2,4-Dinitrophenyl Hydrazide Derivatives Against Alpha-Amylase

Compound Name Substituents on Hydrazide Moiety IC₅₀ (µg/mL) Source
5-Bromo-2-methoxy-benzylidene derivative Benzylidene with Br, OMe 12.16
N'-(2,4-Dinitrophenyl)-propanohydrazide Propanoyl Data not reported N/A
N'-(2,4-Dinitrophenyl)-acetohydrazide Acetyl Inferred lower activity
N'-(2,4-Dinitrophenyl)-pentafluorobenzohydrazide Pentafluorobenzoyl NMR-binding confirmed
N'-(4’-Methoxybenzylidene) derivative 4-Methoxybenzylidene 23.78
  • Key Observations: Electron-withdrawing groups (e.g., Br, NO₂) enhance inhibitory potency by increasing electrophilicity and stabilizing enzyme-ligand interactions . Chain length impacts solubility and binding; acetohydrazides (shorter chain) may exhibit reduced activity compared to benzylidene derivatives . N'-(2,4-Dinitrophenyl)-propanohydrazide’s activity is hypothesized to lie between acetyl (weaker) and benzylidene (stronger) analogs due to intermediate steric and electronic effects.

Chemical Reactivity and Reaction Kinetics

Table 2: Reaction Kinetics of 2,4-Dinitrophenyl Derivatives with Hydrazine

Substrate Leaving Group (X) kₐ (s⁻¹·M⁻¹) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) Source
2,4-Dinitrophenyl phenyl ether –OPh 0.45 68.2 -45.3
2,4-Dinitrophenyl propanohydrazide –NHCOC₂H₅ Not studied N/A N/A N/A
2,4-Dinitrophenyl phosphate –PO₃²⁻ 1.20 58.9 -32.1
  • Steric hindrance from the propanoyl group may further reduce reaction rates compared to smaller substituents (e.g., –OMe, –SPh) .

Quantum Chemical Parameters

Table 3: Electronic Properties of 2,4-Dinitrophenyl Hydrazide Derivatives

Compound Name χ (eV) η (eV) σ (eV⁻¹) ω (eV) Source
N-(2,6-Dimethylaminobenzylidene) derivative 4.72 1.51 0.66 7.39
N'-(2,4-Dinitrophenyl)-propanohydrazide Estimated higher χ, ω N/A N/A N/A N/A
N'-(2,4-Dinitrophenyl)-pentafluorobenzohydrazide Estimated highest ω N/A N/A N/A
  • Fluorinated analogs (e.g., pentafluorobenzohydrazide) likely exhibit higher electrophilicity (ω) due to strong electron-withdrawing effects, enhancing reactivity in binding or catalysis .

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